molecular formula C23H32BF4O3P2Rh- B12064584 Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate

Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate

Cat. No.: B12064584
M. Wt: 608.2 g/mol
InChI Key: BSFVQIMYDHTSGR-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate is a complex organometallic compound. This compound is known for its catalytic properties, particularly in hydrogenation, hydrosilylation, hydroboration, and aldol condensation reactions . The presence of rhodium and tetrafluoroborate in the compound enhances its reactivity and stability, making it a valuable catalyst in various chemical processes.

Preparation Methods

The preparation of Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate involves several synthetic routes. One common method is the reaction of bicyclo[2.2.1]hepta-2,5-diene with rhodium chloride in the presence of 3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione and tetrafluoroboric acid. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Hydrogenation: The compound acts as a catalyst in the hydrogenation of alkenes and alkynes, converting them into saturated hydrocarbons.

    Hydrosilylation: It facilitates the addition of silicon-hydrogen bonds to unsaturated organic compounds.

    Hydroboration: The compound catalyzes the addition of boron-hydrogen bonds to alkenes and alkynes.

    Aldol Condensation: It promotes the formation of carbon-carbon bonds between aldehydes and ketones.

Common reagents used in these reactions include hydrogen gas, silanes, boranes, and aldehydes or ketones. The major products formed from these reactions are saturated hydrocarbons, organosilicon compounds, organoboron compounds, and β-hydroxy carbonyl compounds, respectively .

Mechanism of Action

The mechanism by which Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate exerts its catalytic effects involves the coordination of the rhodium center with the substrates. The rhodium atom facilitates the activation of hydrogen, silicon, or boron bonds, allowing them to react with the target molecules. The tetrafluoroborate anion stabilizes the complex and enhances its reactivity .

Properties

Molecular Formula

C23H32BF4O3P2Rh-

Molecular Weight

608.2 g/mol

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate

InChI

InChI=1S/C16H24O3P2.C7H8.BF4.Rh/c1-9-5-6-10(2)20(9)13-14(16(18)19-15(13)17)21-11(3)7-8-12(21)4;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h9-12H,5-8H2,1-4H3;1-4,6-7H,5H2;;/q;;-1;

InChI Key

BSFVQIMYDHTSGR-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)OC2=O)P3C(CCC3C)C)C.C1C2C=CC1C=C2.[Rh]

Origin of Product

United States

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